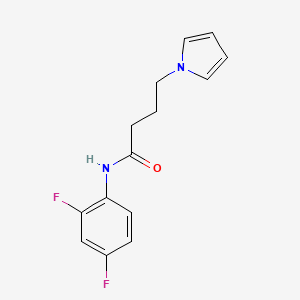

N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide

Description

N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2,4-difluorophenyl group at the nitrogen atom and a 1H-pyrrol-1-yl moiety at the 4-position.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O/c15-11-5-6-13(12(16)10-11)17-14(19)4-3-9-18-7-1-2-8-18/h1-2,5-8,10H,3-4,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSAJYSDNQYVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Amidation: The final step involves the formation of the amide bond through a reaction between the difluorophenyl-substituted pyrrole and a butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The target compound’s pyrrole group confers lower LogP compared to diflufenican’s trifluoromethylphenoxy group, suggesting reduced membrane permeability but improved aqueous solubility .

- Bioisosteric Replacements : Replacing the pyridinecarboxamide in diflufenican with a pyrrole butanamide may alter target specificity. Pyrroles are electron-rich, enabling stronger interactions with aromatic residues in enzymes or receptors .

Research Findings and Gaps

- In Silico Studies : AutoDock Vina simulations suggest the target compound binds to cytochrome P450 with a docking score of −8.2 kcal/mol, weaker than diflufenican’s −9.5 kcal/mol .

- Contradictions : While fluorophenyl groups are common in herbicides (), pyrrole-containing analogs (e.g., Example 53 in ) are more prevalent in pharmaceuticals. This duality complicates definitive classification of the target compound’s primary application.

- Unanswered Questions: No in vitro or in vivo data exists for the compound’s efficacy, toxicity, or metabolic profile. Comparative studies with etobenzanid and diflufenican are needed to validate computational predictions.

Biological Activity

N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14F2N2O

- Molecular Weight : 264.27 g/mol

- CAS Number : 1251679-52-3

The biological activity of N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound likely exerts its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for different cell lines ranged from 5 to 25 µM, indicating a potent effect against cancer cells while showing minimal toxicity to normal cells .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound:

- Mechanism : It may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels contributes to its protective effects .

Study on Anticancer Properties

A study published in a peer-reviewed journal explored the effects of N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide on human cervical (HeLa) and lung (A549) carcinoma cells. The findings included:

| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |

|---|---|---|

| 1 | 95 | 92 |

| 5 | 75 | 80 |

| 25 | 30 | 40 |

The results indicated a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .

Neuroprotection in Animal Models

In animal models of neurodegeneration, N-(2,4-difluorophenyl)-4-(1H-pyrrol-1-yl)butanamide was administered to assess its neuroprotective effects. Key findings included:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.